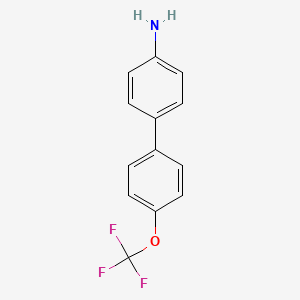

4'-Trifluoromethoxy-biphenyl-4-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAISNZDCSZJLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375325 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-14-0 | |

| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethoxy Biphenyl 4 Ylamine

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Amine Scaffolds

The retrosynthetic analysis of 4'-Trifluoromethoxy-biphenyl-4-ylamine reveals several logical disconnection points, primarily centered around the central carbon-carbon bond of the biphenyl system and the carbon-nitrogen bond of the amine. The most common and effective strategy involves disconnecting the biphenyl core, which leads to two simpler, more readily available aryl precursors.

One plausible retrosynthetic pathway involves a disconnection of the bond between the two phenyl rings. This leads to two key synthons: a 4-aminophenyl derivative and a 4-(trifluoromethoxy)phenyl derivative. These synthons can be represented by various real-world starting materials depending on the chosen forward synthetic route. For instance, the 4-aminophenyl moiety could originate from 4-bromoaniline (B143363) or a protected version thereof, or from 4-aminophenylboronic acid. Similarly, the 4-(trifluoromethoxy)phenyl fragment could be derived from 1-bromo-4-(trifluoromethoxy)benzene (B1268045) or 4-(trifluoromethoxy)phenylboronic acid.

An alternative, though often less direct, disconnection could involve the C-N bond of the amine. This would suggest a strategy where the biphenyl core, 4-bromo-4'-(trifluoromethoxy)biphenyl, is first synthesized, followed by the introduction of the amino group in a final step, for instance, through a Buchwald-Hartwig amination.

Cross-Coupling Reactions in the Construction of the Biphenyl Core

The formation of the C-C bond between the two aryl rings is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl linkages due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a Suzuki-Miyaura coupling would typically involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org

A potential route would be the coupling of 4-bromoaniline with 4-(trifluoromethoxy)phenylboronic acid. The amino group in 4-bromoaniline is generally tolerated, although its electronic and coordinating properties can influence the reaction outcome. To ensure high yields and prevent side reactions, optimization of the catalyst system (palladium source and ligand) and the base is often necessary.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Ethanol (B145695)/Water | Reflux | Good to Excellent | chemicalbook.com |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 80 | High | berkeley.edu |

| Pd2(dba)3 / JohnPhos | Cs2CO3 | THF/Water | 40 | 90 | synthesisspotlight.com |

Buchwald-Hartwig Amination Strategies

While primarily known for C-N bond formation, the Buchwald-Hartwig amination can be strategically employed in the synthesis of this compound. organic-chemistry.org This would typically be a late-stage functionalization where a pre-formed biphenyl scaffold, such as 4-bromo-4'-(trifluoromethoxy)biphenyl, is coupled with an ammonia (B1221849) equivalent. mdpi.com This approach is particularly useful if the direct coupling of an unprotected aniline (B41778) derivative proves to be challenging.

The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of the Buchwald-Hartwig amination, allowing for the use of a wide range of aryl halides and amines under increasingly mild conditions. organic-chemistry.orgmdpi.com For the amination of an aryl bromide, a common catalytic system would involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos, and a strong base like sodium tert-butoxide (NaOtBu). nih.govnih.gov

| Palladium Source | Ligand | Base | Solvent | Amine Source | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | Amine | organic-chemistry.org |

| [Pd(allyl)Cl]2 | AdBippyPhos | KOPh | Toluene | Fluoroalkylamines | synthesisspotlight.comugr.es |

| Pd2(dba)3 | XPhos | NaOtBu | Toluene | LiNH2 | mdpi.com |

Negishi and Stille Coupling Variants

The Negishi and Stille couplings offer valuable alternatives for the construction of the biphenyl core, each with its own set of advantages and considerations.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. researchgate.netnih.gov This reaction is known for its high reactivity and functional group tolerance. ugr.esresearchgate.net For the synthesis of our target molecule, one could envision the coupling of a 4-halophenylamine with a 4-(trifluoromethoxy)phenylzinc reagent, or vice versa. The organozinc reagents are typically prepared in situ from the corresponding aryl halide.

The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide. nih.govnih.gov A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents, which are often tolerant of air and moisture. nih.gov The primary drawback is the toxicity of tin compounds and the potential for tin byproducts to complicate purification. A possible Stille coupling route would involve reacting 4-bromoaniline with tributyl(4-(trifluoromethoxy)phenyl)stannane.

| Coupling Reaction | Catalyst | Organometallic Reagent | Halide Partner | Key Features | Reference |

|---|---|---|---|---|---|

| Negishi | Pd(PPh3)4 or Ni(acac)2 | Organozinc | Aryl Halide/Triflate | High reactivity, broad scope | researchgate.net |

| Stille | Pd(PPh3)4 | Organostannane | Aryl Halide/Triflate | Air/moisture stable reagents | mdpi.comnih.gov |

Introduction of the Trifluoromethoxy Group: Advanced Fluorination Techniques

The trifluoromethoxy (-OCF₃) group imparts unique properties to organic molecules, including increased lipophilicity and metabolic stability. Its introduction can be achieved through various methods, broadly categorized as electrophilic and nucleophilic trifluoromethoxylation.

Trifluoromethoxylation via Electrophilic and Nucleophilic Reagents

Electrophilic trifluoromethoxylation typically involves the reaction of a nucleophilic substrate, such as a phenol, with an electrophilic source of the "-OCF₃" group. One potential precursor for our target molecule is 4-hydroxybiphenyl, which could be synthesized and then subjected to trifluoromethoxylation. Reagents for this transformation have evolved significantly, with modern reagents offering improved safety and reactivity profiles.

Nucleophilic trifluoromethoxylation provides an alternative pathway, often involving the reaction of an aryl halide with a nucleophilic trifluoromethoxide source. This can be particularly useful if the corresponding aryl halide is readily available. For instance, 4-bromobiphenyl (B57062) could potentially be converted to 4-(trifluoromethoxy)biphenyl, which would then be further functionalized.

| Method | Reagent(s) | Substrate Type | General Conditions | Reference |

|---|---|---|---|---|

| Electrophilic | Umemoto's reagent, Togni's reagent | Phenols, Alcohols | Often requires a base | nih.gov |

| Nucleophilic | AgOCF3, CF3SO2Na | Alkenes, Aryl Halides | Often requires a metal catalyst and/or oxidant | |

| Radical | Bis(trifluoromethyl)peroxide (BTMP) | (Hetero)arenes | Can tolerate amino groups | nih.gov |

Radical-Mediated Trifluoromethoxylation

The introduction of the trifluoromethoxy (OCF₃) group is a critical step in the synthesis of the target molecule. The OCF₃ group can significantly enhance physicochemical properties like lipophilicity and metabolic stability. nih.govnih.gov Radical-mediated pathways offer a powerful method for C-O bond formation, particularly for installing the OCF₃ group onto aromatic systems. These reactions typically involve the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring. researchgate.net

Recent advancements have focused on generating the •OCF₃ radical under mild conditions using techniques such as photoredox and electrochemical catalysis. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a potent strategy for generating radicals. rsc.orgacs.org In this context, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethoxylation reagent to generate the •OCF₃ radical. nih.gov For instance, bis(trifluoromethyl)peroxide (BTMP) has been identified as a practical and efficient source for the •OCF₃ radical when activated by visible-light photoredox catalysis. nih.govncl.ac.uk This method allows for the direct C-H trifluoromethoxylation of arenes under mild conditions. fu-berlin.de

Electrochemical Synthesis: Electrochemistry provides another sustainable and mild approach for generating the •OCF₃ radical. nih.govresearchgate.net An electrochemical protocol for the direct C-H trifluoromethoxylation of aromatics can be achieved by combining a readily available trifluoromethylating reagent (like CF₃SO₂Na) and oxygen under electrochemical conditions. nih.govresearchgate.net The process involves the initial generation of a CF₃ radical, which is then converted to a CF₃O radical before adding to the aromatic substrate. nih.gov This technique has been successfully applied to a variety of aromatic and heteroaromatic compounds. researchgate.net

The synthesis of the biphenyl core of this compound could involve the trifluoromethoxylation of a pre-formed biphenyl derivative or the coupling of a trifluoromethoxylated aryl precursor. Radical-mediated C-H trifluoromethoxylation of biphenyl could be a direct route, though control of regioselectivity would be a key challenge.

Comparison of Radical Trifluoromethoxylation Methods

| Method | Radical Source/Reagent | Activation | Key Advantages | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Bis(trifluoromethyl)peroxide (BTMP) | Visible Light, Photocatalyst (e.g., Ru or Ir complex) | Mild reaction conditions, high functional group tolerance, uses light as a sustainable energy source. | nih.govfu-berlin.de |

| Electrochemical Synthesis | CF₃SO₂Na + O₂ | Electric Current (Anodic Oxidation) | Avoids stoichiometric chemical oxidants, operationally simple, can use inexpensive starting materials. | nih.govresearchgate.net |

| TEMPO Catalysis | Bis(trifluoromethyl)peroxide (BTMP) | TEMPO as a catalytic electron shuttle | Metal-free catalysis, mild conditions, effective for electron-rich arenes and heterocycles. | nih.govncl.ac.uk |

Amination Routes to the Terminal Amine Functionality

Once the 4'-trifluoromethoxy-biphenyl scaffold is assembled, typically as a halide or triflate derivative (e.g., 4-bromo-4'-trifluoromethoxy-biphenyl), the final step is the introduction of the amino group at the C4 position. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and broad substrate scope.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgrug.nl This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. libretexts.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has been crucial to the reaction's success, allowing for the coupling of a wide range of aryl halides with various amines, including ammonia equivalents, under mild conditions. wikipedia.orgrug.nl For the synthesis of this compound, the corresponding 4-halo-4'-trifluoromethoxy-biphenyl would be reacted with an ammonia surrogate (like benzophenone (B1666685) imine) or directly with ammonia under optimized catalytic conditions. beilstein-journals.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.orgthermofisher.com The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aryl halide with an amine. wikipedia.org While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands such as diamines or phenanthroline, allowing the reaction to proceed under milder temperatures. wikipedia.orgorganic-chemistry.org Though often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be an effective alternative, particularly for certain substrates. wikipedia.org

Key Amination Routes for Aryl Halides

| Reaction | Catalyst System | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, DavePhos) | Base (e.g., NaOt-Bu, Cs₂CO₃), Anhydrous Solvent (e.g., Toluene, Dioxane), 80-110 °C | High yields, broad substrate scope, high functional group tolerance, mild conditions. | Catalyst/ligand can be expensive; sensitivity to air and moisture. | wikipedia.orgrug.nl |

| Ullmann Condensation (Goldberg Reaction) | Copper Catalyst (e.g., CuI, Cu Powder) + Ligand (e.g., Phenanthroline, Diamine) | Base (e.g., K₂CO₃, KOH), Polar Aprotic Solvent (e.g., DMF, NMP), >100 °C | Lower cost catalyst, effective for specific substrates where Pd fails. | Often requires high temperatures, narrower substrate scope, potential for side reactions. | wikipedia.orgorganic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-step synthesis like that of this compound, incorporating sustainable practices is crucial.

Photocatalysis and Electrosynthesis: As discussed in section 2.3.2, visible-light photocatalysis and electrosynthesis are inherently greener methods for the trifluoromethoxylation step. advanceseng.comacs.org They operate under mild conditions, often at room temperature, and reduce the need for harsh, stoichiometric reagents. nih.govacs.org Electrochemical methods, in particular, use electrons as a "traceless" reagent, minimizing chemical waste. acs.orgacs.org

Sustainable Reagents and Solvents: The development of more sustainable trifluoromethoxylation reagents is an active area of research. For example, trifluoromethanesulfonyl fluoride (B91410) (TFSF) is being explored as a potentially eco-friendly alternative to other sulfur-containing gases. mdpi.com Furthermore, using trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) in a renewable solvent like ethanol under visible light allows for catalyst-free trifluoromethylation, where the thianthrene (B1682798) byproduct can be recovered and reused, enhancing economic viability and reducing waste. acs.org

Catalytic Efficiency: The use of highly efficient catalytic systems, such as those in modern Buchwald-Hartwig aminations, aligns with green chemistry principles by enabling reactions with low catalyst loadings (e.g., 1-2 mol%). libretexts.org This reduces the consumption of precious and often toxic heavy metals.

Green Chemistry Strategies in Synthesis

| Strategy | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Radical trifluoromethoxylation step. | Uses light as a renewable energy source, avoids harsh conditions and toxic reagents. | advanceseng.comacs.org |

| Electrochemical Synthesis | Trifluoromethoxylation or cyclization reactions. | Uses clean electrons as a reagent, minimizes byproduct formation, high atom economy. | nih.govacs.org |

| Use of Recyclable Reagents | Employing reagents like TT-CF₃⁺OTf⁻ where the byproduct (thianthrene) can be recovered. | Reduces chemical waste and improves cost-effectiveness. | acs.org |

| High-Efficiency Catalysis | Using advanced palladium catalysts for the amination step. | Lowers catalyst loading, reducing metal waste and cost. | libretexts.org |

Stereoselective Synthesis of Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for applications where specific three-dimensional conformations are required, such as in drug discovery or chiral liquid crystals. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

The introduction of chirality can be achieved by modifying the biphenyl core or by adding chiral substituents.

Atropisomeric Analogues: Biphenyls with bulky ortho-substituents can exhibit axial chirality (atropisomerism) due to restricted rotation around the C-C single bond connecting the two rings. While the parent compound lacks such bulky groups, analogues could be designed to be atropisomeric. Their stereoselective synthesis would involve an asymmetric cross-coupling reaction, using a chiral ligand to control the orientation of the two aryl rings during bond formation.

Introduction of Chiral Centers: A more common approach is to introduce stereocenters on the biphenyl scaffold or on substituents attached to it. For example, an analogue could feature a chiral side chain. The stereoselective synthesis of such compounds relies on asymmetric reactions.

Asymmetric Hydrogenation: If an analogue contains a double bond, asymmetric hydrogenation using a chiral catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) can create one or more stereocenters with high enantioselectivity.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. For instance, ketoreductase (KRED) enzymes can reduce a ketone to a chiral alcohol with exceptionally high diastereoselectivity and enantioselectivity, as demonstrated in the synthesis of other complex molecules. nih.gov An analogue of the target compound containing a keto group could be resolved or synthesized stereoselectively using this method.

Asymmetric Cycloadditions: For analogues containing new ring systems, asymmetric cycloaddition reactions can be employed to construct the chiral core with high stereocontrol. acs.org

The development of a stereoselective route to an analogue of this compound would likely involve a key asymmetric transformation to establish the desired stereochemistry early in the synthesis, followed by the installation of the trifluoromethoxy and amino groups. acs.org

Potential Strategies for Stereoselective Synthesis of Analogues

| Strategy | Description | Potential Application for Analogues | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Using a chiral catalyst (metal-ligand complex or organocatalyst) to control the stereochemical outcome of a reaction. | Asymmetric cross-coupling to form an atropisomeric biphenyl; asymmetric hydrogenation of a prochiral precursor. | acs.org |

| Biocatalysis | Employing enzymes (e.g., ketoreductases, lipases) to perform highly selective transformations. | Kinetic resolution of a racemic intermediate or asymmetric reduction of a ketone to form a chiral alcohol substituent. | nih.gov |

| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product (e.g., an amino acid or sugar). | Incorporating a chiral fragment derived from the chiral pool into the final structure. | acs.org |

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Trifluoromethoxy Biphenyl 4 Ylamine

Reactivity of the Aryl Amine Moiety in 4'-Trifluoromethoxy-biphenyl-4-ylamine

The primary amino group is a versatile functional handle, readily participating in a variety of reactions that are fundamental to the synthesis of new chemical entities.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a competent nucleophile, readily reacting with acylating, sulfonylating, and alkylating agents.

Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This transformation is a common strategy for the synthesis of biologically active molecules and advanced materials. For instance, the reaction with an appropriate acid chloride in a solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of N-(4'-trifluoromethoxy-biphenyl-4-yl) amides. The reaction conditions can be tailored, with bases like triethylamine (B128534) or sodium hydride being employed to facilitate the reaction youtube.com.

Sulfonylation: Similarly, the amino group can be readily sulfonylated by reacting with sulfonyl chlorides, typically in the presence of a base such as pyridine (B92270) or an aqueous solution of sodium carbonate, to yield sulfonamides nih.govbeilstein-journals.org. This class of compounds is of significant interest in medicinal chemistry. The synthesis of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives has been achieved through cross-coupling reactions, highlighting the utility of the amino group in the biphenyl (B1667301) scaffold for creating complex molecules rsc.org.

Alkylation: N-alkylation of the amino group in this compound can be achieved using various alkylating agents. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Metal-free catalytic systems, for example using triarylboranes, have been developed for the N-alkylation of a range of amines with aryl esters, offering a mild reaction protocol libretexts.org.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., Triethylamine), Solvent (e.g., THF) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine), Solvent |

| Alkylation | Alkyl halide | Alkylamine | Base, may require catalyst |

Reactions with Electrophiles and Nucleophiles

The amino group's nucleophilicity is central to its reactions with a wide array of electrophiles. Beyond the acylation and sulfonylation reactions mentioned above, the amine can react with other electrophilic species. For example, it can participate in condensation reactions with aldehydes and ketones to form imines, which are versatile intermediates for further synthetic transformations.

Conversely, while the primary amine itself is not typically a target for nucleophilic attack, its derivatives can be. For instance, diazotization of the amino group to form a diazonium salt creates an excellent leaving group that can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents on the aromatic ring.

The reactivity of the amino group can be influenced by the electronic nature of the rest of the molecule. The electron-withdrawing trifluoromethoxy group can modulate the nucleophilicity of the amine, a factor that needs to be considered when planning synthetic routes.

Functionalization of the Biphenyl System of this compound

The biphenyl core provides a scaffold for further functionalization through aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the outcome is governed by the directing effects of the substituents on the two phenyl rings youtube.com.

The Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

The Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is generally considered to be a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, it is also a weak ortho-, para-director because of the resonance contribution from the oxygen lone pairs. The electron-withdrawing nature of the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of molecules mdpi.com.

The Phenyl Group (-C₆H₅): A phenyl substituent is weakly activating and ortho-, para-directing.

Given these directing effects, electrophilic attack on the ring bearing the amino group is expected to be highly favored and will predominantly occur at the positions ortho to the amine (positions 3 and 5). Electrophilic substitution on the ring bearing the trifluoromethoxy group is less favorable and would be directed to the positions ortho to the trifluoromethoxy group (positions 3' and 5').

| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| Ring A | -NH₂ | Activating, ortho, para-directing | 3, 5 |

| Ring B | -OCF₃ | Deactivating, ortho, para-directing | 3', 5' |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile acs.org. Both the amino group (usually after protection) and the trifluoromethoxy group have the potential to act as DMGs.

Studies on trifluoromethoxy-substituted anilines have shown that the regioselectivity of metalation can be controlled by the choice of the N-protecting group. For example, N-tert-butoxycarbonyl (Boc) protected 4-(trifluoromethoxy)aniline (B150132) directs metalation to the 2-position (ortho to the amino group) nih.govacs.org. In contrast, using two trimethylsilyl (B98337) (TMS) groups to protect the amine can direct the deprotonation to the 3-position (ortho to the trifluoromethoxy group) nih.govacs.org. This tunable regioselectivity offers a versatile strategy for introducing a variety of functional groups at specific positions on the biphenyl system of derivatives of this compound.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be chemically robust and stable under many reaction conditions, which is a desirable property in drug design as it can enhance metabolic stability mdpi.com. However, under specific and often harsh conditions, it can undergo transformations.

The synthesis of aryl trifluoromethyl ethers often involves multi-step sequences, and the direct introduction of the trifluoromethoxy group can be challenging beilstein-journals.org. While the C-O bond in the trifluoromethoxy group is strong, cleavage can be induced under certain reductive or harsh acidic or basic conditions, though this is not a common transformation. More relevant to the derivatization of this compound is the influence of the trifluoromethoxy group on the reactivity of the rest of the molecule, as discussed in the context of electrophilic aromatic substitution and directed ortho metalation. Its strong electron-withdrawing nature significantly impacts the electron distribution within the biphenyl system, thereby modulating the reactivity of the molecule as a whole.

Catalyst Design and Ligand Development Utilizing the this compound Scaffold

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel catalysts. The biphenyl structure provides a rigid and sterically influential backbone, which is a common feature in many successful ligand families. The presence of a reactive primary amine allows for straightforward derivatization to introduce coordinating groups, such as phosphines or other chelating moieties. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can significantly influence the electronic environment of the catalytic center, potentially enhancing reactivity and selectivity in various transformations.

The this compound scaffold is particularly well-suited for the development of ligands for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.

In the context of Buchwald-Hartwig amination , ligands play a crucial role in facilitating the catalytic cycle of palladium complexes. The amine group of this compound could be functionalized to introduce phosphine (B1218219) groups, creating biaryl phosphine ligands. The design of such ligands is a well-established strategy to enhance the efficiency of palladium catalysts. The steric bulk and electronic properties of the biphenyl backbone, modified by the trifluoromethoxy substituent, could lead to catalysts with improved activity and substrate scope. For instance, the electron-withdrawing trifluoromethoxy group could influence the reductive elimination step of the catalytic cycle, a key process in C-N bond formation.

Similarly, for the Suzuki-Miyaura coupling , the development of efficient palladium catalysts often relies on the design of sophisticated phosphine ligands. By converting the amino group of this compound into a phosphine, a ligand with a defined steric and electronic profile could be synthesized. The resulting palladium complex could exhibit enhanced catalytic activity in the coupling of aryl halides with boronic acids. The trifluoromethoxy group's electronic influence might be particularly beneficial when dealing with challenging substrates. The preparation of fluorinated biphenyl derivatives is of significant interest for the pharmaceutical and materials science industries, and catalysts derived from this scaffold could offer advantages in this area. sci-hub.se

Table 1: Potential Ligand Modifications of this compound for Transition Metal Catalysis

| Ligand Type | Potential Synthetic Modification | Target Reaction | Potential Advantages |

| Monodentate Phosphine | Reaction of the amine with a chlorophosphine (e.g., dicyclohexylphosphine (B1630591) chloride) | Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling | Tunable steric and electronic properties from the biphenyl and phosphine substituents. |

| Bidentate Phosphine | Multi-step synthesis to introduce two phosphine groups on the biphenyl scaffold | Cross-Coupling Reactions | Enhanced stability of the metal complex through chelation. |

| N-Heterocyclic Carbene (NHC) Precursor | Conversion of the amine to an imidazolium (B1220033) salt | Various Cross-Coupling Reactions | Strong σ-donating properties of the NHC can lead to highly active catalysts. |

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue for the application of this compound derivatives. The development of chiral organocatalysts for asymmetric synthesis is a major area of research. nih.gov

The amine functionality of this compound is a key feature for its potential use in organocatalysis. Primary amines and their derivatives are known to act as catalysts through the formation of enamine or iminium ion intermediates. By introducing chirality into the scaffold, for example, through the synthesis of an axially chiral biphenyl system, a new class of chiral organocatalysts could be developed.

Axially chiral biphenyl-based amine catalysts have been shown to be effective in asymmetric reactions. researchgate.net A chiral derivative of this compound could potentially catalyze a range of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The trifluoromethoxy group could play a role in modulating the catalyst's reactivity and stereoselectivity through electronic effects and by influencing the conformational preferences of the catalyst-substrate complex.

Furthermore, the amine group can be converted into other common organocatalytic motifs, such as thioureas or squaramides. These functional groups are known to activate substrates through hydrogen bonding. A chiral bifunctional catalyst incorporating the this compound scaffold could be designed to achieve high levels of enantioselectivity in various reactions.

Table 2: Potential Organocatalyst Designs Based on the this compound Scaffold

| Catalyst Type | Potential Synthetic Modification | Target Reaction Type | Potential Advantages |

| Chiral Primary Amine | Resolution of the racemic amine or asymmetric synthesis | Enamine/Iminium Catalysis (e.g., Michael Addition, Aldol Reaction) | Direct use of the amine functionality for catalysis. |

| Chiral Phosphoric Acid | Conversion of the amine to a phosphoric acid derivative on a chiral biphenyl scaffold | Asymmetric Brønsted Acid Catalysis | Strong Brønsted acidity for a wide range of reactions. |

| Chiral Thiourea/Squaramide | Reaction of the amine with a chiral isothiocyanate or squarate | Hydrogen-Bonding Catalysis (e.g., Asymmetric Friedel-Crafts) | Bifunctional activation of both electrophile and nucleophile. |

Computational and Theoretical Investigations of 4 Trifluoromethoxy Biphenyl 4 Ylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to determine its electronic structure and various reactivity descriptors that predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For 4'-Trifluoromethoxy-biphenyl-4-ylamine, the HOMO is predominantly localized on the electron-rich aminobiphenyl portion of the molecule, specifically centered around the nitrogen atom of the amine group. Conversely, the LUMO is primarily distributed over the trifluoromethoxy-substituted phenyl ring, which is electron-deficient. This separation of the frontier orbitals suggests a charge-transfer character upon electronic excitation. The calculated HOMO-LUMO gap indicates the molecule's chemical reactivity. researchgate.net

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -5.68 | Primarily on the 4-aminophenyl ring |

| LUMO | -1.05 | Primarily on the 4-trifluoromethoxyphenyl ring |

| HOMO-LUMO Gap (ΔE) | 4.63 | N/A |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org The MEP map illustrates regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack.

In this compound, the MEP analysis reveals a region of significant negative electrostatic potential around the nitrogen atom of the amine group, confirming it as the primary site for electrophilic interactions. In contrast, the area around the highly electronegative fluorine atoms of the trifluoromethoxy group, as well as the hydrogen atoms of the amine group, exhibits a positive electrostatic potential, indicating these as potential sites for nucleophilic interactions. tci-thaijo.org

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Amine Group (-NH₂) Nitrogen | Negative (Red) | Site for electrophilic attack |

| Trifluoromethoxy Group (-OCF₃) | Positive (Blue) | Site for nucleophilic interaction |

| Aromatic Rings | Moderately Negative to Neutral | Potential for electrophilic substitution |

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred spatial arrangements of this compound. nih.govnih.gov

A key structural feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, a completely planar conformation is often energetically unfavorable. For this compound, computational studies show that the molecule adopts a twisted conformation in its lowest energy state. The trifluoromethoxy group, being relatively bulky, influences the conformational preference. semanticscholar.org Studies on similar trifluoromethyl-substituted compounds have explored the energy landscape of such rotations. researchgate.netpleiades.online

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Twisted (Global Minimum) | ~38° | 0.00 |

| Planar (Transition State) | 0° | +2.10 |

| Perpendicular (Transition State) | 90° | +4.50 |

MD simulations can further reveal the flexibility of the molecule in different environments, showing fluctuations around the minimum energy conformation and the rotational dynamics of the trifluoromethoxy group.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving the Compound

DFT calculations are widely used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov For this compound, reactions typically involve the nucleophilic amine group.

A representative reaction is the N-acylation, where the amine group reacts with an acylating agent like acetyl chloride. DFT studies can model the entire reaction pathway, from reactants to products, through the transition state. Such calculations can determine the activation barrier, providing a quantitative measure of the reaction's feasibility. The results would confirm that the reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Nucleophilic attack of amine on acetyl chloride | 12.5 |

| 2 | Chloride ion elimination | -5.2 |

Structure-Activity Relationship (SAR) Computational Modeling of this compound Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. wikipedia.orgoncodesign-services.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors to predict the activity of new analogues. nih.govresearchgate.net

For this compound, SAR models could be developed by creating a library of virtual analogues. Modifications might include altering the position or nature of the substituents on the phenyl rings. For each analogue, a set of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges) would be calculated. These descriptors are then correlated with a known or predicted biological activity using statistical methods to build a QSAR model. This model can then be used to predict the activity of untested analogues, guiding the synthesis of more potent and selective compounds.

| Analogue (Modification) | HOMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent Compound | -5.68 | 3.5 | 10.2 |

| -Cl at 2' position | -5.75 | 4.1 | 8.5 |

| -CH₃ at 2' position | -5.62 | 3.3 | 15.1 |

| -NO₂ instead of -OCF₃ | -6.10 | 6.8 | 5.4 |

These computational models provide a rational framework for lead optimization in drug discovery and materials science, allowing for the targeted design of molecules with desired properties. oncodesign-services.com

Advanced Applications and Research Paradigms of 4 Trifluoromethoxy Biphenyl 4 Ylamine

Medicinal Chemistry and Pharmacological Research

Investigation as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Scaffold

No research was found that investigates 4'-Trifluoromethoxy-biphenyl-4-ylamine as a scaffold for PPAR agonists.

There are no available studies detailing the agonistic activity of this compound on PPARα, PPARγ, or PPARδ.

Data from ligand-receptor binding studies and any resulting mechanistic insights for the interaction between this compound and PPARs are not present in the available scientific literature.

Information regarding the modulation of gene expression pathways by this compound is currently unavailable.

Research into its Role in Metabolic Syndrome Pathways

No published research directly links this compound to the pathways involved in metabolic syndrome.

There is no scientific evidence or research that discusses the role of this compound in the mechanisms of atherosclerosis progression.

Hypercholesterolemia and Dyslipidemia Modulatory Effects

While direct studies on the effects of this compound on hypercholesterolemia and dyslipidemia are not extensively documented in publicly available research, the structural characteristics of the compound suggest potential interactions with pathways regulating lipid metabolism. The biphenyl (B1667301) core is a feature found in various synthetic modulators of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are pivotal in lipid homeostasis. ebi.ac.uk

PPARs, particularly PPARα, are well-established targets for the treatment of dyslipidemia. Activation of PPARα in the liver enhances the beta-oxidation of fatty acids and promotes the clearance of triglycerides, leading to a reduction in circulating lipid levels. Fibrates, a class of drugs used to treat high cholesterol and triglyceride levels, function primarily as PPARα agonists.

Furthermore, the trifluoromethoxy group, due to its strong electron-withdrawing nature and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins and improve metabolic stability, potentially leading to more potent and durable biological effects. The exploration of this compound in the context of lipid disorders would likely involve assessing its ability to modulate PPARα or other nuclear receptors involved in cholesterol and fatty acid metabolism.

Table 1: Research Findings on Related Compounds in Lipid Modulation

| Compound Class | Target | Key Findings |

|---|---|---|

| Fibrates | PPARα | Agonistic activity leads to decreased triglycerides and increased HDL cholesterol. |

| Biphenyl Derivatives | Various Nuclear Receptors | Can be engineered to selectively modulate receptor activity for lipid metabolism. |

Diabetes Mellitus (Type I and Type II) Related Research

The potential role of this compound in diabetes research is an area of growing interest, largely due to the activities of structurally related compounds and the known targets for anti-diabetic drugs. While direct evidence is limited, the biphenyl structure is a common scaffold in the development of agents targeting metabolic diseases. nih.gov

One key area of investigation for anti-diabetic compounds is the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). ebi.ac.uk Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists that improve insulin (B600854) sensitivity. nih.gov The biphenyl moiety within this compound could potentially interact with the ligand-binding domain of PPARγ.

Another relevant target is the enzyme Dipeptidyl Peptidase-4 (DPP-4), which degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon (B607659) release. nih.gov Several DPP-4 inhibitors feature aromatic ring systems, and it is plausible that biphenyl derivatives could be designed to fit into the active site of this enzyme. Research into this compound would likely involve screening for activity against both PPARγ and DPP-4. ebi.ac.uknih.gov

Obesity and Energy Homeostasis Studies

The investigation of this compound in the context of obesity and energy homeostasis is primarily driven by its potential to interact with key metabolic regulators. Obesity is a complex metabolic disorder, and therapeutic strategies often target pathways involved in energy expenditure, appetite control, and adipocyte differentiation. nih.gov

PPARγ, in addition to its role in insulin sensitization, is the master regulator of adipogenesis. ebi.ac.uk While full activation of PPARγ can lead to weight gain, the development of selective PPARγ modulators (SPPARMs) aims to separate the anti-diabetic effects from adipogenic activity. The unique substitution pattern of this compound could theoretically confer such selective modulation.

Furthermore, DPP-4 inhibitors have also been noted to have effects on weight, although typically modest. nih.gov By influencing incretin pathways, these agents can have a mild impact on satiety and weight management. nih.gov Research in this area would focus on whether this compound can influence energy balance through these or other central or peripheral mechanisms.

Table 2: Potential Research Directions for this compound in Metabolic Diseases

| Research Area | Potential Target | Rationale |

|---|---|---|

| Type 2 Diabetes | PPARγ, DPP-4 | Structural similarities to known modulators; potential to improve insulin sensitivity or incretin action. ebi.ac.uknih.gov |

| Obesity | PPARγ, Central Appetite Pathways | Potential for selective modulation of adipogenesis and influence on energy homeostasis. ebi.ac.uknih.gov |

| Dyslipidemia | PPARα | Biphenyl core is a common feature in nuclear receptor modulators. ebi.ac.uk |

Inflammatory Response Pathways Research

The anti-inflammatory potential of compounds containing a trifluoromethoxy-substituted aromatic ring has been demonstrated in various studies, suggesting that this compound may also possess such properties. nih.gov Inflammation is a key component in the pathogenesis of numerous chronic diseases, including those mentioned in the preceding sections.

Research has shown that ortho-trifluoromethoxy-substituted derivatives can exert significant anti-inflammatory effects. nih.gov These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.commdpi.com Activation of these pathways leads to the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

Compounds with trifluoromethoxy groups have been shown to suppress the production of these inflammatory molecules in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The proposed mechanism often involves the inhibition of key signaling proteins, preventing the translocation of transcription factors like p65 into the nucleus. nih.govmdpi.com Given these precedents, it is hypothesized that this compound could similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory conditions.

Exploration of Other Biological Targets and Mechanisms of Action

Beyond the well-established metabolic and inflammatory pathways, the unique chemical structure of this compound warrants a broader investigation into other potential biological targets.

Enzyme Inhibition/Activation Studies

The biphenyl and trifluoromethoxy motifs are present in a variety of enzyme inhibitors. For example, the inhibition of enzymes like Dipeptidyl Peptidase-4 (DPP-4) is a key mechanism in treating type 2 diabetes, and many DPP-4 inhibitors contain aromatic rings that interact with the enzyme's active site. nih.govnih.gov It would be valuable to screen this compound against a panel of enzymes, particularly those involved in metabolic and inflammatory diseases. This could include kinases, phosphatases, and other hydrolases. The trifluoromethoxy group can contribute to strong and specific binding interactions, potentially leading to the discovery of novel enzyme inhibitory activities.

Receptor Modulation beyond PPARs

While PPARs are a logical starting point, the biphenyl scaffold is versatile and can be adapted to target a wide range of other receptors. For instance, biphenyl compounds have been developed as modulators of G protein-coupled receptors (GPCRs) and other nuclear receptors. nih.gov Research could explore the activity of this compound on receptors involved in neurotransmission, such as dopamine (B1211576) or serotonin (B10506) receptors, or other members of the nuclear receptor superfamily like the farnesoid X receptor (FXR) or liver X receptor (LXR), which also play roles in metabolism. nih.govnih.gov Such studies could uncover unexpected therapeutic applications for this compound.

Advanced Analytical Methodologies for the Characterization and Detection of 4 Trifluoromethoxy Biphenyl 4 Ylamine and Its Metabolites

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive identification of 4'-Trifluoromethoxy-biphenyl-4-ylamine and its metabolites. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, enabling the determination of elemental compositions for the parent compound and its fragments. This capability is crucial for distinguishing between isomers and isobaric interferences in complex matrices.

When coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), the technique allows for the separation of the analyte from a mixture prior to detection. nih.gov For this compound, HRMS can confirm the molecular formula, C13H10F3NO. Electron ionization (EI) in GC-HRMS or electrospray ionization (ESI) in LC-HRMS would generate a molecular ion peak and characteristic fragment ions. The fragmentation pattern is key to structural confirmation. Expected cleavages would occur at the biphenyl (B1667301) linkage and around the amine and trifluoromethoxy groups. Tandem mass spectrometry (MS/MS) on an HRMS platform can further isolate and fragment specific ions to provide even greater structural detail, which is particularly useful for identifying the positions of metabolic modifications like hydroxylation.

Interactive Table 1: Predicted HRMS Data for this compound (Note: This data is predictive, based on the compound's structure and fragmentation patterns of similar molecules.)

| Ion | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 268.0791 | C₁₃H₁₁F₃NO⁺ | Protonated molecular ion |

| [M]⁺ | 267.0714 | C₁₃H₁₀F₃NO⁺ | Molecular ion |

| [M-NH₂]⁺ | 251.0789 | C₁₃H₉F₃O⁺ | Loss of the amino radical |

| [C₇H₄F₃O]⁺ | 161.0163 | C₇H₄F₃O⁺ | Fragment from cleavage of the biphenyl bond (trifluoromethoxy-phenyl) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the protons on the two different phenyl rings. Coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets).

¹³C NMR: Reveals the number of unique carbon atoms. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms. mdpi.com

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. nih.gov this compound would show a single sharp signal for the -OCF₃ group, providing a clear signature for the molecule. Its chemical shift would be indicative of the electronic environment.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within each phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the two phenyl rings and the positions of the substituents.

The combination of these NMR techniques can also be used to precisely identify the location of metabolic modifications, for instance, by observing the change in chemical shifts of aromatic protons adjacent to a newly introduced hydroxyl group.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (Note: Predicted values based on data from analogous compounds like 4,4'-di-(trifluoromethoxy) biphenyl and other substituted biphenyls. rsc.orgrsc.org)

| Atom | Technique | Predicted Chemical Shift (ppm) | Description / Splitting |

|---|---|---|---|

| Amine Protons | ¹H NMR | ~3.8 | Broad singlet (s) |

| Aromatic Protons (adjacent to NH₂) | ¹H NMR | ~6.7-6.8 | Doublet (d) |

| Aromatic Protons (meta to NH₂) | ¹H NMR | ~7.3-7.4 | Doublet (d) |

| Aromatic Protons (adjacent to OCF₃) | ¹H NMR | ~7.2-7.3 | Doublet (d) |

| Aromatic Protons (meta to OCF₃) | ¹H NMR | ~7.5-7.6 | Doublet (d) |

| Carbon (C-NH₂) | ¹³C NMR | ~146 | |

| Carbon (C-OCF₃) | ¹³C NMR | ~148 | |

| Carbon (CF₃) | ¹³C NMR | ~120.5 | Quartet (q) due to ¹JCF coupling |

Chromatographic Separations (HPLC, GC-MS with advanced detectors)

Chromatographic methods are the cornerstone for the separation and quantification of this compound from complex samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing biphenyl compounds. scielo.br A C18 or C8 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. scielo.br Detection can be achieved using a Diode Array Detector (DAD) to obtain UV spectra for peak identification. For higher sensitivity and selectivity, especially for metabolite analysis, HPLC can be coupled with mass spectrometry (LC-MS) or fluorescence detectors, as the aromatic amine structure may exhibit native fluorescence. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the polarity and low volatility of the amine group often require a derivatization step to improve chromatographic behavior and thermal stability. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the -NH₂ group into a less polar silyl (B83357) derivative. nih.gov The use of advanced detectors like a triple quadrupole (QQQ) or high-resolution mass spectrometer enhances method performance. nih.gov GC-QQQ-MS operating in selected reaction monitoring (SRM) mode provides excellent selectivity and sensitivity for quantification, while GC-HRMS offers high-confidence identification. nih.gov

Interactive Table 3: Exemplary Chromatographic Conditions

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |

| Detector | DAD, Fluorescence, or Mass Spectrometry (MS) | |

| Flow Rate | ~1.0 mL/min | |

| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Derivatization | Required (e.g., silylation of the amine group) | |

| Carrier Gas | Helium |

Spectroscopic Techniques (FTIR, UV-Vis, Raman) for Structural Elucidation

Vibrational and electronic spectroscopy provide complementary information for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands. Key vibrations include the N-H stretches of the primary amine, the C-N stretch, strong C-F and C-O stretches from the trifluoromethoxy group, and various C=C stretching and C-H bending vibrations from the aromatic rings. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated biphenyl system constitutes a strong chromophore. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show intense absorption bands in the UV region, likely between 250-350 nm, corresponding to π→π* electronic transitions. researchgate.net The exact position and intensity of the absorption maxima are influenced by the substituents on the biphenyl core.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is particularly sensitive to non-polar bonds. pat4nano.com The spectrum would be characterized by strong signals for the aromatic ring breathing modes. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application that can dramatically increase the signal intensity, allowing for trace-level detection. nih.gov This is achieved by adsorbing the analyte onto a nanostructured metal surface (e.g., silver or gold).

Interactive Table 4: Key Spectroscopic Features for this compound

| Technique | Wavenumber/Wavelength | Assignment |

|---|---|---|

| FTIR | 3300-3500 cm⁻¹ | N-H stretching (asymmetric & symmetric) of the primary amine researchgate.net |

| 1250-1300 cm⁻¹ | C-N stretching | |

| 1150-1210 cm⁻¹ | C-F stretching (strong) | |

| 1020-1070 cm⁻¹ | C-O stretching | |

| 1600, 1500, 1450 cm⁻¹ | Aromatic C=C stretching | |

| UV-Vis | ~250-350 nm | π→π* transitions of the substituted biphenyl system |

| Raman | ~1600 cm⁻¹ | Aromatic ring C=C stretching |

| ~1280 cm⁻¹ | Biphenyl inter-ring C-C stretch researchgate.net |

Electrochemical Analysis and Sensing Methods

The electroactive nature of the aromatic amine group in this compound allows for its detection using electrochemical methods. Techniques like cyclic voltammetry can be used to study its oxidation potential. The amine group can be electrochemically oxidized at the surface of a working electrode (e.g., glassy carbon or boron-doped diamond).

This property is leveraged in highly sensitive detectors for HPLC, where an electrochemical detector can quantify the compound at very low concentrations by measuring the current generated from its oxidation. researchgate.net Furthermore, this electroactivity forms the basis for the development of dedicated electrochemical sensors. These sensors can be designed by modifying an electrode surface with materials that selectively bind or preconcentrate the analyte, thereby enhancing the sensitivity and selectivity of the measurement. Modern approaches could involve creating sensors based on molecularly imprinted polymers or aptamers that specifically recognize the this compound structure, leading to a measurable electrical signal upon binding.

Toxicity and Environmental Fate Research of 4 Trifluoromethoxy Biphenyl 4 Ylamine Academic Perspective

Biodegradation and Environmental Transformation Pathways

Understanding how a chemical breaks down in the environment is key to assessing its persistence and potential for long-term exposure.

There is no published research on the biodegradation or environmental transformation of 4'-Trifluoromethoxy-biphenyl-4-ylamine.

Research in this area would typically involve studies using microorganisms from soil or water to determine the rate and extent of degradation. The degradation pathway would be elucidated by identifying the intermediate metabolites. For biphenyl (B1667301) compounds, a common aerobic degradation pathway involves dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization. ethz.chresearchgate.netresearchgate.net The presence of the trifluoromethoxy group and the amine group on the biphenyl structure of the target compound would likely influence its susceptibility to microbial degradation. Halogenated compounds can sometimes be more resistant to biodegradation.

Ecofate Modeling and Persistence Studies

Ecofate models are used to predict the distribution and persistence of chemicals in the environment.

No ecofate modeling or specific persistence studies for this compound are available in the scientific literature.

These models use a chemical's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its movement and partitioning between air, water, soil, and biota. sfu.ca Models like EcoFate can simulate the mass transport and bioaccumulation of organic chemicals in aquatic ecosystems. sfu.caresearchgate.net Persistence is often categorized by the chemical's half-life in different environmental compartments (e.g., soil, water, air). Given the lack of empirical data for this compound, these parameters would need to be experimentally determined or estimated using Quantitative Structure-Activity Relationship (QSAR) models.

Future Directions and Emerging Research Avenues for 4 Trifluoromethoxy Biphenyl 4 Ylamine

Rational Design of Next-Generation Analogues

The rational design of analogues of 4'-Trifluoromethoxy-biphenyl-4-ylamine is a promising avenue for discovering compounds with enhanced biological activity and optimized physicochemical properties. This approach is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence the compound's interactions with biological targets. nih.govnih.gov

Future research will likely focus on systematic modifications of the parent molecule. Key areas for modification include the biphenyl (B1667301) core, the trifluoromethoxy group, and the amine functionality. For instance, altering the substitution pattern on the phenyl rings could modulate the molecule's conformation and polarity, which are critical for receptor binding. nih.gov The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, and exploring alternative fluoroalkyl groups could fine-tune these properties. mdpi.com The amine group offers a site for derivatization to improve solubility or introduce new interaction points with a target.

Computational methods, such as molecular docking, can be employed to predict how these modifications will affect the binding affinity of the analogues to specific proteins or enzymes. nih.gov For example, studies on other biphenyl derivatives have successfully used docking to understand interactions with target enzymes, providing a roadmap for designing more potent inhibitors. nih.gov

Table 1: Potential Modifications for Next-Generation Analogues and Their Rationale

| Structural Modification | Rationale | Potential Impact |

| Substitution on Phenyl Rings | Modulate electronics and sterics | Alter binding affinity and selectivity |

| Replacement of Trifluoromethoxy Group | Fine-tune lipophilicity and metabolic stability | Improved pharmacokinetic profile |

| Derivatization of Amine Group | Introduce new functionalities | Enhanced solubility and target interactions |

| Altering the Biphenyl Torsional Angle | Control molecular conformation | Optimize fit within a biological target's binding site |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Science

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules for both therapeutic and materials science applications. frontiersin.orgnih.gov For this compound, these technologies offer a powerful toolkit to accelerate research.

In drug discovery, generative AI models can be used for the de novo design of novel analogues. frontiersin.orgnih.gov These models can learn from vast chemical databases to generate new molecular structures with desired properties, such as high predicted binding affinity for a specific biological target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of newly designed compounds, significantly reducing the need for extensive experimental screening. frontiersin.org

In the realm of materials science, ML algorithms can predict the physical and chemical properties of new materials derived from this compound. mitacs.caaip.org Given that fluorinated compounds are of interest for advanced materials, ML can accelerate the discovery of polymers or crystals with specific optical, electronic, or thermal properties. nih.govniilmuniversity.ac.inresearchgate.net These predictive models are trained on existing materials data to identify patterns that link chemical structure to material performance. aip.orgniilmuniversity.ac.in

Table 2: Applications of AI and ML in the Study of this compound

| Application Area | AI/ML Technique | Objective |

| Drug Discovery | Generative Adversarial Networks (GANs) | Design of novel analogues with optimized properties. frontiersin.orgnih.gov |

| Drug Discovery | Support Vector Machines (SVM), Random Forest | Development of QSAR models to predict bioactivity. frontiersin.org |

| Materials Science | Graph Neural Networks (GNNs) | Prediction of properties for new materials based on molecular structure. niilmuniversity.ac.in |

| Both | Deep Learning | Analysis of complex datasets to identify novel structure-property relationships. |

Nanotechnology and Delivery Systems for Mechanistic Research

Understanding the precise mechanism of action of this compound in a biological context is crucial for its development. However, its inherent hydrophobicity, a common feature of biphenyl structures, may limit its solubility in aqueous biological environments, posing a challenge for in vitro and in vivo studies. worldscientific.com Nanotechnology offers a solution to this problem through the use of nanoparticle-based delivery systems. wikipedia.orgnih.gov

Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility and stability. nih.gov These nanocarriers can be engineered to release the compound in a controlled manner at a specific site of action, allowing for more precise mechanistic investigations. nih.gov For example, targeted nanoparticles could deliver the compound to specific cell types or subcellular compartments, enabling researchers to dissect its molecular interactions and downstream effects.

Different types of nanoparticles offer distinct advantages. Liposomes, which are vesicles composed of a lipid bilayer, are suitable for encapsulating both hydrophobic and hydrophilic compounds. nih.gov Polymeric micelles, formed from amphiphilic block copolymers, have a hydrophobic core that can effectively load hydrophobic molecules like this compound. nih.gov

Table 3: Comparison of Nanoparticle Delivery Systems for Mechanistic Studies

| Nanoparticle System | Description | Advantages for Hydrophobic Compounds |

| Liposomes | Spherical vesicles with a phospholipid bilayer. nih.gov | Biocompatible, can encapsulate a wide range of molecules. nih.gov |

| Polymeric Micelles | Core-shell structures formed by amphiphilic block copolymers. nih.gov | High loading capacity for hydrophobic drugs, small size for tissue penetration. nih.gov |

| Solid Lipid Nanoparticles | Made from solid lipids, offering good stability and biocompatibility. nih.gov | Improved bioavailability for encapsulated compounds. nih.gov |

| Polymeric Nanoparticles | Composed of biodegradable polymers that can encapsulate drugs. wikipedia.orgnih.gov | Allow for sustained release of the encapsulated compound. nih.gov |

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can only be realized through collaborative and interdisciplinary research. The journey from a promising molecule to a clinically approved drug or a commercially viable material is complex and requires expertise from a wide range of scientific disciplines. nih.gov

Future research on this compound will necessitate partnerships between synthetic organic chemists, computational chemists, pharmacologists, toxicologists, and materials scientists. Synthetic chemists will be tasked with the synthesis of the parent compound and its rationally designed analogues. Computational chemists will employ AI and ML to guide the design process and predict properties. frontiersin.orgaip.org Pharmacologists and toxicologists will then evaluate the biological activity and safety profiles of the most promising candidates.

Furthermore, the unique properties conferred by the trifluoromethoxy group suggest potential applications beyond medicine, for example, in materials science. researchgate.net This opens the door for collaborations with materials scientists and engineers to explore the use of this compound and its derivatives in the development of new functional materials. The development of fluorinated compounds, in general, has benefited greatly from such multidisciplinary approaches. nih.govikprress.org

Table 4: Roles of Different Disciplines in Collaborative Research

| Discipline | Key Contributions |

| Synthetic Chemistry | Design and synthesis of novel analogues. |

| Computational Chemistry & AI | In silico screening, property prediction, and de novo design. nih.govaip.org |

| Pharmacology | In vitro and in vivo evaluation of biological activity. |

| Toxicology | Assessment of safety and potential adverse effects. |

| Materials Science | Exploration of non-medical applications and development of new materials. nih.gov |

| Clinical Research | Translation of promising therapeutic candidates into clinical trials. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4'-Trifluoromethoxy-biphenyl-4-ylamine to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). A fractional factorial design reduces the number of trials while identifying critical factors. Post-synthesis, employ HPLC to monitor purity and NMR for structural validation. For example, reaction time and trifluoromethoxy group stability under acidic/basic conditions should be prioritized due to the compound’s sensitivity .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming biphenyl linkage and trifluoromethoxy substitution), and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, heat, humidity) and monitor degradation via HPLC. For solvent stability, test solubility in polar (DMSO, acetonitrile) and non-polar solvents (toluene) while tracking decomposition products. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Perform multivariate analysis to isolate variables (e.g., catalyst type, ligand steric effects) that influence reactivity. Cross-validate results using kinetic studies (e.g., time-resolved spectroscopy) and computational simulations (density functional theory, DFT) to model transition states. Conflicting reports on Suzuki-Miyaura coupling efficiency, for instance, may arise from boronic acid impurities or oxygen sensitivity, requiring inert atmosphere controls .

Q. What role does the trifluoromethoxy group play in modulating the compound’s biological or material properties?

- Methodological Answer : Use structure-activity relationship (SAR) studies to compare analogs with/without the trifluoromethoxy moiety. In medicinal chemistry, evaluate metabolic stability via microsomal assays and lipophilicity via logP measurements. For material science, assess thermal stability (TGA) and electronic properties (UV-Vis, cyclic voltammetry). The trifluoromethoxy group enhances electron-withdrawing effects and resistance to oxidative degradation, critical for photovoltaic or catalytic applications .

Q. How can computational methods predict reaction pathways for functionalizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces and identify low-energy intermediates. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions for electrophilic substitution or C-H activation. For example, predicting regioselectivity in nitration or halogenation reactions reduces trial-and-error experimentation .

Q. What strategies are recommended for designing derivatives of this compound with enhanced specificity in target binding?

- Methodological Answer : Combine molecular docking (to model ligand-receptor interactions) with fragment-based drug design . Synthesize derivatives via late-stage diversification (e.g., introducing sulfonamide or boronic acid groups) and validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For agrochemical applications, evaluate herbicidal activity in planta models to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |